2-Chloro-4-cyclohexyl-5-methylpyridine
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Overview
Description
2-Chloro-4-cyclohexyl-5-methylpyridine is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 5-position . It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclohexyl-5-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-cyclohexyl-5-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques . The choice of chlorinating agent and reaction conditions is critical to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclohexyl-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Major Products
Scientific Research Applications
2-Chloro-4-cyclohexyl-5-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclohexyl-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atom at the 2-position and the cyclohexyl group at the 4-position contribute to its binding affinity and selectivity towards certain enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less active in certain applications.
2-Chloro-4-methylpyridine: Lacks both the cyclohexyl and methyl groups, resulting in different chemical and biological properties.
2-Chloro-4-cyclohexylpyridine: Lacks the methyl group, which may affect its reactivity and binding affinity.
Uniqueness
2-Chloro-4-cyclohexyl-5-methylpyridine is unique due to the presence of both the cyclohexyl and methyl groups, which enhance its hydrophobicity and potentially its biological activity . This combination of substituents makes it a valuable compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-chloro-4-cyclohexyl-5-methylpyridine |
InChI |
InChI=1S/C12H16ClN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
SJOGRPPUDOYZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2CCCCC2)Cl |
Origin of Product |
United States |
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